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Compound of Interest

Compound Name: Mortatarin F

Cat. No.: B12381590 Get Quote

Absence of "Mortararin F" in the Literature: A Pivot to the Furanocoumarin Class

An extensive review of the scientific literature and chemical databases did not yield any

information on a compound specifically named "Mortararin F." It is plausible that this is a novel,

yet-to-be-published compound, a proprietary name, or a potential misnomer. In the absence of

data for "Mortararin F," this guide will focus on a well-established and biologically significant

class of compounds that may be related: the furanocoumarins. Specifically, we will delve into

the synthesis and biological activity of psoralen, a representative linear furanocoumarin. This

technical guide is intended for researchers, scientists, and professionals in drug development,

providing a comprehensive overview of the synthetic pathways and biological interactions of

this important class of molecules.

Biosynthesis of Psoralen
The biosynthesis of psoralen in plants begins with the shikimate pathway, leading to the

formation of coumarins. The key precursor for psoralen is umbelliferone (7-hydroxycoumarin).

The biosynthetic pathway involves several key enzymatic steps.[1]

The aromatic ring of umbelliferone is first prenylated by dimethylallyl pyrophosphate (DMAPP)

to form demethylsuberosin. This reaction is catalyzed by a prenyltransferase. Subsequently,

the dimethylallyl group undergoes cyclization and oxidative cleavage to form the furan ring, a

process mediated by cytochrome P450-dependent monooxygenases, namely marmesin

synthase and psoralen synthase, to yield psoralen.[2]
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A simplified overview of the biosynthetic pathway of psoralen.

Total Synthesis of Psoralen
The chemical synthesis of psoralen can be challenging due to the regioselectivity of

electrophilic substitution on the coumarin nucleus.[1] A common strategy involves the

construction of the furan ring onto a pre-existing coumarin scaffold. Here, we present a

representative synthetic route starting from umbelliferone.

Experimental Protocols
Step 1: Synthesis of 7-(Allyloxy)-2H-chromen-2-one

To a solution of umbelliferone (1.0 g, 6.17 mmol) in acetone (50 mL) is added potassium

carbonate (1.7 g, 12.3 mmol) and allyl bromide (0.8 mL, 9.25 mmol). The mixture is refluxed for

4 hours. After cooling, the solvent is evaporated under reduced pressure. The residue is

partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over

anhydrous sodium sulfate, and concentrated to give the crude product, which is purified by

column chromatography (silica gel, hexane-ethyl acetate) to afford 7-(allyloxy)-2H-chromen-2-

one.

Step 2: Claisen Rearrangement to 8-Allyl-7-hydroxy-2H-chromen-2-one

7-(Allyloxy)-2H-chromen-2-one (1.0 g, 4.95 mmol) is heated neat at 210-220 °C for 2 hours

under a nitrogen atmosphere. The resulting dark oil is purified by column chromatography

(silica gel, hexane-ethyl acetate) to yield 8-allyl-7-hydroxy-2H-chromen-2-one.

Step 3: Oxidative Cyclization to Psoralen

A solution of 8-allyl-7-hydroxy-2H-chromen-2-one (0.5 g, 2.47 mmol) in dichloromethane (25

mL) is treated with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (0.67 g, 2.96 mmol) at

room temperature for 12 hours. The reaction mixture is filtered, and the filtrate is washed with
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saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous

sodium sulfate and concentrated. The crude product is purified by recrystallization from ethanol

to give psoralen (7H-furo[3,2-g]chromen-7-one).

Quantitative Data Summary
Step Product

Starting
Material

Reagents Yield (%)

1
7-(Allyloxy)-2H-

chromen-2-one
Umbelliferone

Allyl bromide,

K₂CO₃, Acetone
~90%

2

8-Allyl-7-

hydroxy-2H-

chromen-2-one

7-(Allyloxy)-2H-

chromen-2-one
Heat ~75%

3 Psoralen

8-Allyl-7-

hydroxy-2H-

chromen-2-one

DDQ,

Dichloromethane
~60%

Biological Activity and Signaling Pathways
Psoralens are well-known for their photosensitizing properties, which are utilized in PUVA

(Psoralen + UVA) therapy for skin disorders like psoriasis and vitiligo.[1] Upon activation by

UVA light, psoralens can intercalate into DNA and form covalent adducts with pyrimidine bases,

leading to inhibition of DNA replication and cell proliferation.[1] Beyond their effects on DNA,

psoralens also modulate cellular signaling pathways.

Inhibition of Epidermal Growth Factor Receptor (EGFR)
Signaling
Photoactivated psoralens have been shown to inhibit the binding of epidermal growth factor

(EGF) to its receptor (EGFR).[2][3] This inhibition is thought to be mediated by the interaction of

psoralen with a specific cellular receptor, which, upon photoactivation, leads to the

phosphorylation of the EGFR. This modification reduces the receptor's affinity for EGF and

inhibits its tyrosine kinase activity, thereby disrupting downstream signaling cascades that

promote cell proliferation.[2][3]
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Mechanism of EGFR signaling inhibition by photoactivated psoralen.
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Modulation of the NF-κB Signaling Pathway
Certain psoralen derivatives have demonstrated anti-inflammatory effects by inhibiting the

nuclear factor-kappa B (NF-κB) signaling pathway.[4][5][6] In inflammatory conditions, signaling

molecules like lipopolysaccharide (LPS) can activate the IκB kinase (IKK) complex, which then

phosphorylates the inhibitory protein IκBα. This phosphorylation leads to the degradation of

IκBα and the release of the NF-κB dimer (p50/p65), allowing it to translocate to the nucleus and

activate the transcription of pro-inflammatory genes. Psoralen derivatives can suppress the

phosphorylation of IκBα, thereby preventing NF-κB activation and reducing the expression of

inflammatory mediators.[5][6]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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